Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate
CAS No.: 1065074-63-6
Cat. No.: VC2816779
Molecular Formula: C11H9BrN2O2S
Molecular Weight: 313.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1065074-63-6 |
---|---|
Molecular Formula | C11H9BrN2O2S |
Molecular Weight | 313.17 g/mol |
IUPAC Name | methyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C11H9BrN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14) |
Standard InChI Key | NXKPBFWGNXNBSI-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Br |
Canonical SMILES | COC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate presents a distinct molecular architecture characterized by a central thiazole ring with specific functional group arrangements. The compound features a 3-bromophenyl group at position 4, an amino group at position 2, and a methyl carboxylate group at position 5 of the thiazole ring. This specific arrangement of functional groups contributes to its unique chemical behavior and potential biological interactions. The compound is identified by the CAS registry number 1065074-63-6 and possesses the molecular formula C11H9BrN2O2S . Several identification systems have been developed for this compound, including IUPAC naming conventions, InChI, and SMILES notations, which facilitate its recognition in chemical databases and literature .
The systematic IUPAC name for this compound is methyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate, which precisely describes its structural composition . For computational chemistry and database purposes, the compound can be represented by its InChI string: InChI=1S/C11H9BrN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14) . Additionally, its SMILES notation - COC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Br - provides a linear textual representation of its molecular structure that is widely used in computational chemistry applications .
Structural Characteristics and Comparisons
The thiazole core of Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate belongs to a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structure contributes to the compound's aromatic character and influences its electronic properties. The presence of the 2-amino group creates a region of electron density that can participate in hydrogen bonding, which may be significant for its interactions with biological targets. The methyl carboxylate group introduces an electron-withdrawing effect, affecting the electron distribution within the thiazole ring and potentially influencing the compound's reactivity patterns.
When compared to related compounds, such as Methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate or Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate, important structural differences emerge . The position of the halogen substituent on the phenyl ring (3-position versus 4-position) or on the thiazole ring itself can significantly alter the compound's physical properties, reactivity, and biological activity profiles. These structural variations create a rich landscape of aminothiazole derivatives with diverse applications in medicinal chemistry and materials science.
Synthesis Methods
General Synthetic Approaches
The synthesis of Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate typically employs well-established methodologies for constructing substituted thiazole rings. One common synthetic route involves the condensation of α-haloketones or α-halocarbonyl compounds with thiourea derivatives, a versatile approach known as the Hantzsch thiazole synthesis. This classical method has been widely adapted for the preparation of various 2-aminothiazole derivatives, including those with complex substitution patterns. Recent advancements in synthetic methodologies have introduced more efficient and environmentally friendly approaches to obtaining these valuable heterocyclic compounds.
A particularly relevant synthetic approach has been described involving visible-light-promoted C(sp3)–H bond functionalization . This innovative method enables the one-pot synthesis of functionalized 2-aminothiazoles from readily available active methylene ketone derivatives and thioureas under mild conditions. The reaction proceeds at room temperature with visible light as the promoter, eliminating the need for harsh conditions or toxic reagents. This approach is characterized by its green chemistry profile, straightforward work-up procedures, and high product yields, making it an attractive option for the synthesis of 2-aminothiazole derivatives like Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate .
Specific Synthesis Protocols
While the search results don't provide a specific synthesis protocol for Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate, we can infer potential synthetic routes based on information about related compounds. For analogous phenylthiazole derivatives, the literature describes the treatment of methyl α-chloroacetoacetate with appropriate thioamide derivatives in absolute ethanol to afford corresponding methyl ester derivatives . This synthetic pathway could be adapted for the preparation of our target compound by selecting an appropriate 3-bromophenyl-containing thioamide as the reaction partner.
Another potential approach involves the condensation of α-halogenated β-keto esters with thiourea. In this reaction scheme, a β-keto ester containing a 3-bromophenyl group would be halogenated at the α-position, followed by reaction with thiourea to construct the 2-aminothiazole core. This approach is compatible with various functional groups and has been demonstrated to produce aminothiazole derivatives in good yields. The reaction conditions typically involve moderate heating in polar solvents such as ethanol or DMF, with reaction times ranging from several hours to overnight depending on the specific substrates.
Applications in Research and Development
Role as Chemical Building Blocks
Beyond direct applications as bioactive compounds, Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate serves as a versatile building block in organic synthesis and medicinal chemistry. The presence of multiple functional groups provides opportunities for selective modifications to create more complex structures. The 2-amino group can be derivatized through acylation, alkylation, or conversion to diazonium salts for further transformations. The methyl ester functionality offers a handle for hydrolysis, amidation, or reduction reactions. Perhaps most significantly, the bromine substituent on the phenyl ring presents a reactive site for various cross-coupling reactions.
The utility of related phenylthiazole derivatives as synthetic intermediates has been demonstrated in multiple research contexts. For example, studies on phenylthiazole antiflaviviral agents have employed various derivatization strategies to optimize biological activity and pharmacokinetic properties . These modifications included manipulations of the thiazole-5 position, suggesting that Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate could undergo similar transformations to generate compounds with enhanced pharmacological profiles.
Biological Activity Profiles
Enzyme Inhibition Properties
The search results reveal that certain thiazole-5-carboxylate derivatives function as potent enzyme inhibitors. Specifically, 2-(3-benzamidopropanamido)thiazole-5-carboxylate compounds have been developed as inhibitors of the kinesin HSET (KIFC1), with some derivatives achieving nanomolar potency . HSET is an important target in cancer therapy, as it plays a crucial role in centrosome clustering in cancer cells with amplified centrosomes. Inhibition of this protein can lead to multipolar spindle formation and consequent cell death in centrosome-amplified cancer cells.
While Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate lacks the 3-benzamidopropanamido substituent at position 2 that characterizes these HSET inhibitors, its core structure maintains key features that could confer enzyme inhibitory properties. The presence of the 3-bromophenyl group at position 4 and the methyl carboxylate at position 5 creates a structural framework that might interact with various enzyme binding pockets. Further investigation would be necessary to determine its specific enzyme inhibition profile and potential for optimization toward targeted enzyme classes.
Structure-Activity Relationships
Analysis of the search results provides insights into structure-activity relationships (SAR) for thiazole derivatives related to Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate. Studies on phenylthiazole antiflaviviral agents have revealed the importance of various structural elements, including substituents at the thiazole-5 position and the pattern of substitution on the phenyl ring . These investigations have demonstrated that para-substituted phenyl rings often confer improved antiviral activity compared to other substitution patterns, suggesting that the meta-bromo substitution in our target compound might be optimized for enhanced biological activity.
For HSET inhibitory activity in thiazole-5-carboxylate derivatives, research has identified key structural features that contribute to potency and selectivity . The search results indicate that modifications to the thiazole substituents and the flexible alkyl linker significantly impact HSET activity. For instance, removing either the methyl group or the ethyl ester on the thiazole caused substantial reductions in potency, highlighting the importance of these functional groups for biological activity . These SAR insights provide valuable guidance for potential optimization strategies for Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate in various biological applications.
Analytical Methods for Characterization
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity and identity of Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate. High-Performance Liquid Chromatography (HPLC) offers a powerful method for separating and quantifying this compound in mixtures. Typically, reversed-phase HPLC using C18 columns and mobile phases consisting of acetonitrile or methanol with water would be employed, with detection via UV absorption given the compound's aromatic nature. The search results mention the use of tandem LC-MS for analyzing reactions involving related compounds, indicating the utility of combined chromatographic and mass spectrometric approaches .
Thin-Layer Chromatography (TLC) provides a simple and rapid method for monitoring reactions involving this compound and assessing purity. Suitable TLC systems would typically involve silica gel plates with eluent systems such as ethyl acetate/hexane mixtures or dichloromethane/methanol combinations, with visualization possible under UV light due to the compound's aromatic character. Gas Chromatography (GC) could also be employed for analysis, particularly if derivatization is performed to enhance volatility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume